molecular formula C27H40O3 B1198550 Epitaondiol CAS No. 75598-52-6

Epitaondiol

Cat. No.: B1198550
CAS No.: 75598-52-6
M. Wt: 412.6 g/mol
InChI Key: LRMHPGVONLYGQD-GGQWBCBCSA-N
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Description

Epitaondiol is a natural product found in Aplysia dactylomela, Stypopodium zonale, and Stypopodium flabelliforme with data available.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Epitaondiol is characterized by its ability to modulate key biochemical pathways involved in inflammation and cellular protection. Its mechanism primarily involves:

  • Inhibition of Phospholipase A2 : This enzyme is crucial for the release of arachidonic acid, leading to the production of eicosanoids that mediate inflammatory responses.
  • Modulation of the Cyclooxygenase Pathway : By inhibiting cyclooxygenase enzymes, this compound reduces the synthesis of pro-inflammatory mediators such as leukotrienes and thromboxanes.
  • Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various studies:

  • Topical Application : In animal models, it showed significant inhibition of leukocyte accumulation and eicosanoid release, comparable to established anti-inflammatory drugs like indomethacin .
  • Chronic Inflammatory Disorders : Its dual action as an anti-inflammatory and antioxidant positions it as a potential therapeutic agent for chronic conditions such as arthritis and inflammatory bowel disease .

Gastroprotective Effects

Research indicates that this compound exhibits gastroprotective properties:

  • Gastric Lesion Prevention : In studies involving mice, this compound significantly reduced gastric lesions induced by hydrochloric acid and ethanol, showing effectiveness similar to lansoprazole, a common gastroprotective agent .
  • Mechanism : The gastroprotective effect is attributed to its ability to stabilize gastric mucosal integrity and reduce oxidative damage .

Antimicrobial Activity

This compound has shown promising results against various pathogens:

  • Bacterial Inhibition : It exhibits antimicrobial effects against both gram-positive and gram-negative bacteria, including Enterococcus faecalis and Escherichia coli .
  • Antiviral Properties : Studies have also reported antiviral activity against herpes simplex virus, indicating its potential in treating viral infections .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Cytotoxicity Against Cancer Cell Lines : this compound demonstrated significant cytotoxic effects on human colorectal adenocarcinoma and neuroblastoma cell lines, suggesting its role in cancer treatment strategies .
  • Sodium Channel Blocking Activity : This property enhances its cytotoxicity against lung cancer cells, indicating a multifaceted approach to targeting cancer cells .

Case Studies and Research Findings

StudyFocusFindings
Lewis et al. (2012)Gastroprotective ActivityThis compound reduced gastric lesions in mice comparable to lansoprazole .
Martínez-Vinet et al. (1995)Anti-inflammatory EffectsDemonstrated potent inhibition of leukocyte accumulation and eicosanoid release .
Recent Pharmacological ReviewAntimicrobial ActivityShowed efficacy against various bacterial strains .
Anticancer ResearchCytotoxicityEffective against colorectal adenocarcinoma cell lines .

Properties

CAS No.

75598-52-6

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,2R,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol

InChI

InChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21+,22-,25-,26+,27-/m0/s1

InChI Key

LRMHPGVONLYGQD-GGQWBCBCSA-N

SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@H]3C2)C)(C)C)O)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O

Key on ui other cas no.

75598-52-6

Synonyms

epitaondiol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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